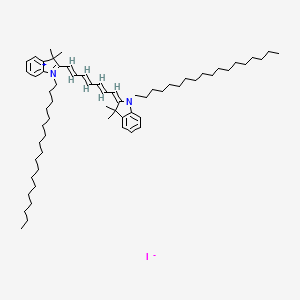

diIC18(7) dye

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

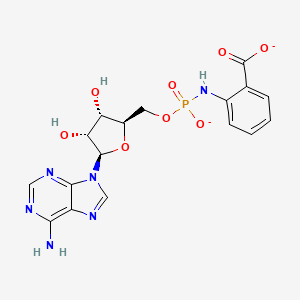

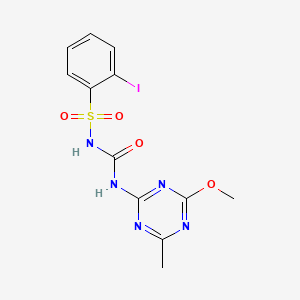

DiIC18(7) dye is an organic iodide salt. It has a role as a fluorochrome. It contains a diIC18(7)(1+). It derives from a C7-indocyanine.

Applications De Recherche Scientifique

Neuronal Labeling and Toxicity Study

DiIC18(3), a variant closely related to diIC18(7), has been extensively used in neuronal labeling. However, studies have shown that this dye may exhibit toxic effects on specific types of neurons. For instance, when used to label motoneurons and sensory neurons in embryonic rats, the neurons labeled with DiIC18(3) demonstrated rapid cell death, suggesting potential toxicity. This highlights the importance of understanding the biological interactions of diIC18(7) dye in scientific research, especially in sensitive applications involving live neurons (John, 1991).

Fluorescence Microscopy and Vascular Visualization

In the realm of fluorescence microscopy, DiIC18 dyes are known for their ability to stain cellular membranes. An innovative technique termed 'vessel painting' utilizes DiIC18 for visualizing vasculature in fluorescence microscopy. This approach, however, faced challenges like incomplete staining of certain vessels and potential dye aggregation. To address these issues, a modified method using neutral liposomes and DiIC12 was developed, enhancing staining intensity and labeling efficiency, thus providing a comprehensive visualization of major blood vessel types including veins and microvessels in the mouse brain (Konno, Matsumoto, & Okazaki, 2017).

Fluorescent Dyes in 'Guest-Host' Liquid Crystal Displays

DiIC18 derivatives have been investigated for their spectral and electro-optic properties in 'guest-host' liquid crystal displays. These dyes absorb blue and emit green light, exhibit high fluorescent efficiency, and demonstrate stability against sunlight, making them suitable candidates for utilization in display technologies (Wolarz, Moryson, & Bauman, 1992).

Photostable Organic Triggered Single-Photon Sources

DiIC18(3) molecules have shown potential as photostable organic triggered single-photon sources. Under specific conditions, such as a nitrogen atmosphere, these molecules exhibit extremely low photobleaching quantum yield, coupled with a reasonably short triplet lifetime. This unique property has practical applications in producing triggered single-photon sources using purely organic materials, a significant advancement in photonics and quantum computing (Lill & Hecht, 2004).

Propriétés

Nom du produit |

diIC18(7) dye |

|---|---|

Formule moléculaire |

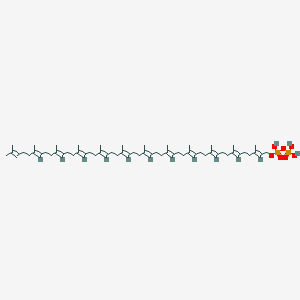

C63H101IN2 |

Poids moléculaire |

1013.4 g/mol |

Nom IUPAC |

(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |

InChI |

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |

Clé InChI |

JLIOTPLALDYAEH-UHFFFAOYSA-M |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)

![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)

![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)

![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)